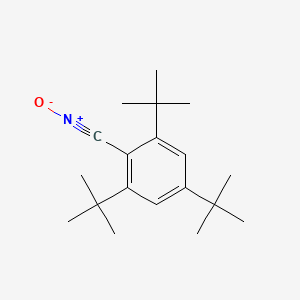
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide is a chemical compound with the molecular formula C19H29NO It is known for its unique structure, which includes three tert-butyl groups attached to the benzene ring and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide typically involves the oxidation of the corresponding benzonitrile derivative. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the N-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce N-oxide functionality.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide involves its interaction with molecular targets through the N-oxide group. This functional group can participate in various chemical reactions, including electron transfer and coordination with metal ions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the N-oxide and tert-butyl groups, making it less sterically hindered.
2,4,6-Tris(tert-butyl)phenol: Contains tert-butyl groups but lacks the nitrile and N-oxide functionalities.
N-Phenylhydroxylamine: Contains an N-oxide group but lacks the tert-butyl groups.
Uniqueness
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide is unique due to the combination of the N-oxide group and three tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
193344-24-0 |
|---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2,4,6-tritert-butylbenzonitrile oxide |
InChI |
InChI=1S/C19H29NO/c1-17(2,3)13-10-15(18(4,5)6)14(12-20-21)16(11-13)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
MMDCYKMLNFOPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C#[N+][O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















